

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine molecular structure

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Compound of Interest

Compound Name: (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

CAS No.: 16934-77-3

Cat. No.: B173375

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An In-Depth Technical Guide on the Molecular Structure and Isolation of **(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine**

Executive Summary

In the landscape of chiral auxiliaries and monoterpene-derived bioactive scaffolds, **(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine** (CAS: 16934-77-3)[1][2] represents a stereochemical benchmark. Commonly referred to in the literature as (+)-neoisomenthylamine[3][4], this specific diastereomer of menthylamine is highly valued in asymmetric synthesis and structural analysis. Due to its unique all-cis relative configuration, it exhibits counter-intuitive conformational dynamics that challenge foundational assumptions about steric strain and equatorial preference in cyclohexane rings[5].

This whitepaper provides a comprehensive analysis of its stereochemical architecture, the causality behind its conformational behavior, and a self-validating protocol for its synthesis and isolation.

Stereochemical Architecture & Conformational Dynamics

The molecular architecture of (+)-neoisomenthylamine is defined by three contiguous stereocenters at C1, C2, and C5, all possessing the (R) absolute configuration[6]. This stereochemical arrangement dictates an all-cis relative configuration, meaning the amino group (-NH₂), the isopropyl group (-CH(CH₃)₂), and the methyl group (-CH₃) are all oriented on the same face of the cyclohexane ring.

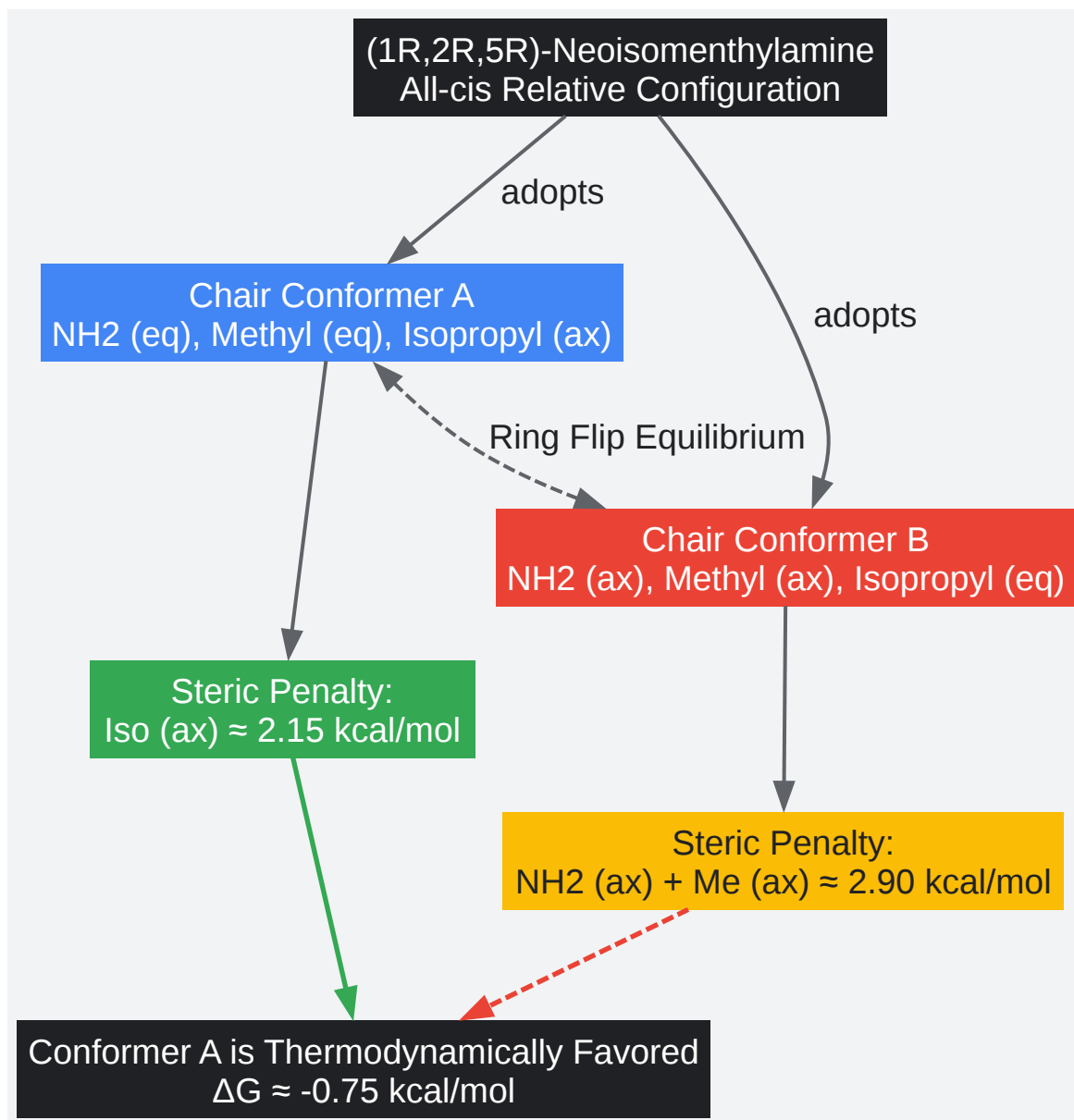
The Axial Isopropyl Paradox

In standard cyclohexane conformational analysis, the bulkiest substituent dictates the equilibrium by adopting the equatorial position to minimize 1,3-diaxial interactions. The isopropyl group has a high A-value (≈ 2.15 kcal/mol), making its equatorial placement highly favorable. However, (+)-neoisomenthylamine presents a rare exception to this heuristic[5].

Because of the all-cis geometry, the molecule is forced to choose between two extreme chair conformers:

- Chair Conformer A: The isopropyl group is axial, while the methyl and amino groups are equatorial.
- Chair Conformer B: The isopropyl group is equatorial, while the methyl and amino groups are axial.

To understand the causality behind the favored conformer, we must calculate the aggregate steric penalties. If the molecule adopts Chair B to satisfy the isopropyl group, it forces both the methyl group (A-value ≈ 1.70 kcal/mol) and the amino group (A-value ≈ 1.20 kcal/mol) into axial positions. The combined steric penalty of these two axial groups (≈ 2.90 kcal/mol) exceeds the penalty of the single axial isopropyl group (≈ 2.15 kcal/mol). Furthermore, computational studies indicate that the equatorial amino group actively stabilizes Chair A more effectively than the corresponding hydroxyl group in neoisomenthol[7]. Consequently, the molecule thermodynamically favors Chair A, placing its bulkiest group in the axial position[5][7].



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Conformational energy logic demonstrating the thermodynamic preference for the axial isopropyl chair.

Quantitative Analytical Data

Accurate characterization of (+)-neoisomenthylamine requires advanced chiroptical and NMR techniques. Historically, misassignments in the literature have occurred due to the complex rotameric populations of the isopropyl and amino groups[4][8]. The absolute configuration of

neoisomenthylamine was definitively proven by correlating experimental low-temperature NMR data with calculated optical rotation values[8].

Property	Value / Description	Source
IUPAC Name	(1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine	[9]
CAS Registry Number	16934-77-3	[1][2]
Common Name	(+)-Neoisomenthylamine	[3][4]
Molecular Formula	C ₁₀ H ₂₁ N	[2][10]
Molecular Weight	155.28 g/mol	[2]
Optical Rotation[α] _D	+11.0° (c 1.0, in CHCl ₃)	[4]
Relative Stereochemistry	all-cis (1,2-cis, 1,5-cis)	[6]
Favored Conformer	NH ₂ (eq), Methyl (eq), Isopropyl (ax)	[5][7]

Synthetic Methodologies & Isolation Protocols

The synthesis of nitrogen-containing compounds in the p-menthane series is of considerable interest due to their broad spectrum of biological action and utility as chiral ligands[5][11]. The most robust method for generating (+)-neoisomenthylamine is the reductive amination of l-menthol or isomenthone[11][12].

Self-Validating Protocol: Reductive Amination & Isolation

This protocol utilizes a thermodynamic/kinetic scrambling approach followed by rigorous fractional isolation.

Step 1: Catalytic Flow Amination

- Procedure: Dissolve l-menthol in an aliphatic nitrile (e.g., acetonitrile). Process the solution through a flow-through catalytic apparatus under H₂ pressure at 150–200 °C in the presence of a heterogeneous catalyst (e.g., Pd/C)[12].
- Causality: The extreme thermal and reductive conditions cause the stereocenter at C1 to scramble and induce epimerization at C2/C5. This transforms the stereochemically pure l-menthol into a mixture of four diastereomeric amines: menthylamine (54%), neomenthylamine (24%), isomenthylamine (17%), and the target neoisomenthylamine (5%) [11][12].

Step 2: Fractional Crystallization of Hydrochloride Salts

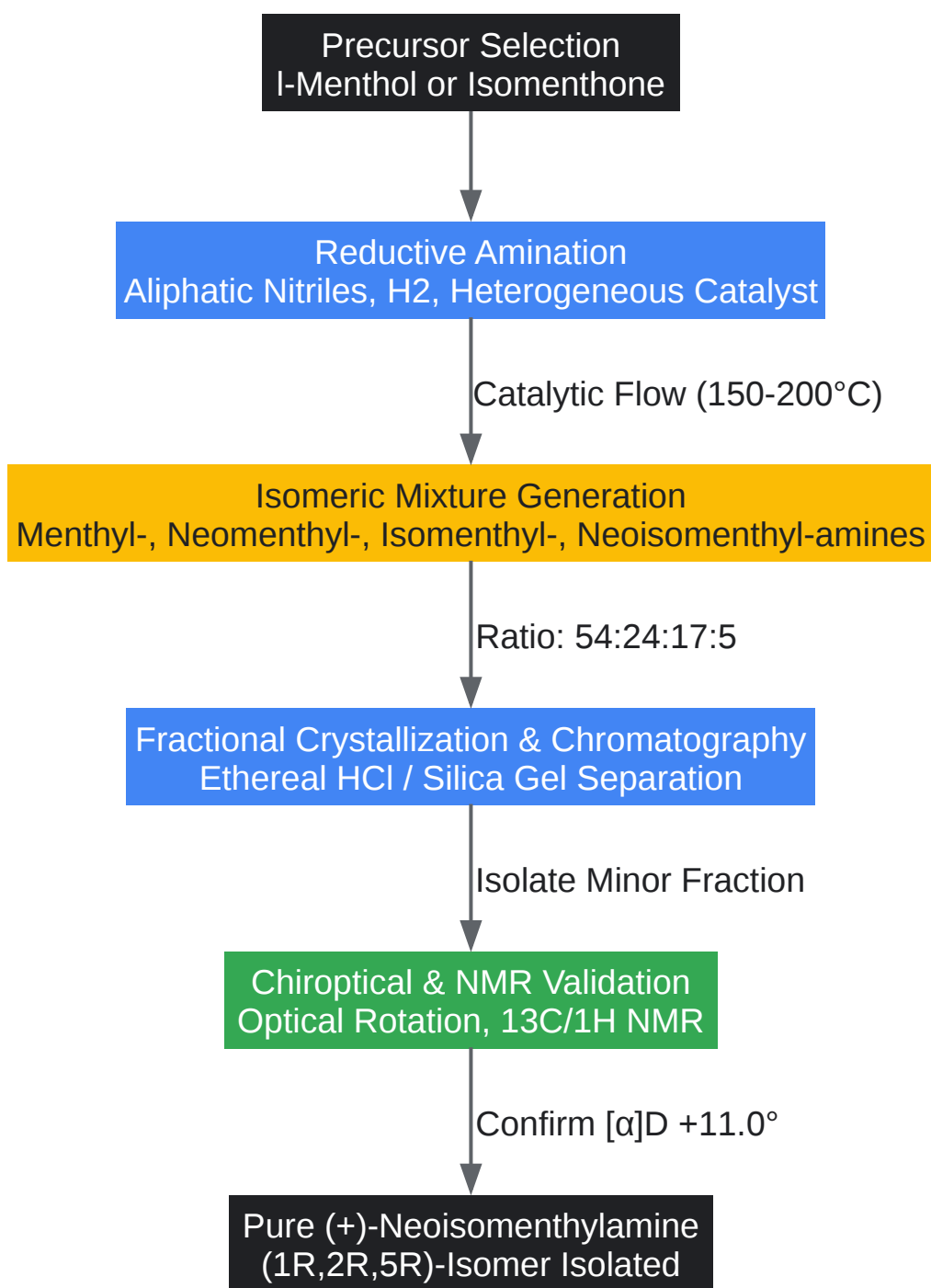
- Procedure: Treat the crude amine mixture with ethereal HCl to precipitate the amine hydrochlorides. Filter the bulk precipitate (primarily menthylamine and neomenthylamine salts). Retain and concentrate the mother liquor.
- Causality: Diastereomeric salts exhibit drastically different lattice energies and solubility profiles. The all-cis neoisomenthylamine hydrochloride is highly soluble in ethereal solvents compared to its trans-diequatorial counterparts, allowing for its enrichment in the liquid phase.

Step 3: Chromatographic Resolution

- Procedure: Neutralize the enriched mother liquor with 1M NaOH, extract the free amines using dichloromethane, and concentrate. Subject the residue to silica gel column chromatography using a highly polar basic eluent (CHCl₃ / MeOH / NH₄OH).

Step 4: Self-Validation & Quality Control

- Procedure: To validate that the isolated fraction is strictly the (1R,2R,5R) isomer, measure the specific optical rotation. A reading of $[\alpha]_D +11.0^\circ$ in chloroform confirms the isolation of (+)-neoisomenthylamine[4]. Verify the structure via ¹³C NMR; the axial isopropyl group uniquely shifts the C2 and C4 resonances upfield relative to the all-equatorial menthylamine due to γ -gauche steric shielding[11].



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Experimental workflow for the synthesis, isolation, and validation of (+)-neoisomenthylamine.

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